molecular formula C8H8ClN3 B11907956 7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine

7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B11907956
M. Wt: 181.62 g/mol
InChI Key: DYSUPRCLGKYVMC-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a notable family of N-heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity and significant role in targeted cancer therapy . The fused, rigid, and planar bicyclic structure of the PP core provides a versatile framework for combinatorial library design and is considered a privileged scaffold in drug discovery . The chloro and methyl substituents at key positions on this scaffold are strategically important for optimizing binding affinity and selectivity towards specific protein targets . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated compelling biological activities, making them prominent candidates for the development of novel antitumor agents and enzyme inhibitors . Research into this class of compounds has expanded significantly due to their relevance in inhibiting critical kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in various cancers . The structural and functional insights provided by this compound make it an essential building block for synthetic transformations aimed at generating novel pharmacologically active derivatives . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-5-6(2)11-12-7(9)3-4-10-8(5)12/h3-4H,1-2H3

InChI Key

DYSUPRCLGKYVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC=C(N2N=C1C)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Synthesis : Substituted 4-phenyl-1H-pyrazol-5-amines (8a–8k ) react with 3-oxo-3-phenylpropanoate under reflux conditions in polar aprotic solvents (e.g., ethanol or dioxane). This yields 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones (9a–9k ) through a cyclodehydration process.

  • Key Variables :

    • Solvent Choice : Ethanol or dioxane enhances reaction efficiency by stabilizing intermediates.

    • Temperature : Reflux (~80–120°C) ensures complete cyclization.

    • Catalysts : Acidic conditions (e.g., HCl) accelerate the elimination of water.

Intermediate Isolation

The pyrimidin-7(4H)-one intermediates (9a–9k ) are isolated via crystallization or column chromatography. Purity is critical for subsequent chlorination steps.

Chlorination Strategies for C7 Functionalization

ReagentSolventTemperatureTimeYield (%)
POCl₃ + TMAC1,4-Dioxane110°C6 h70–85*

*Estimated based on analogous reactions.

Alternative Chlorination Methods

  • Thionyl Chloride (SOCl₂) : Less commonly used due to side reactions with methyl substituents.

  • Hydrochloric Acid (HCl) : Ethanol reflux with concentrated HCl has been reported but yields lower conversions (~25%).

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents : Dioxane and DMF enhance chlorination efficiency by stabilizing ionic intermediates.

  • Protic Solvents : Ethanol may protonate the pyrimidinone oxygen, reducing reactivity.

Catalytic Additives

  • Tetramethylammonium Chloride (TMAC) : Acts as a phase-transfer catalyst, improving POCl₃ solubility and reaction homogeneity.

  • Triethylamine (TEA) : Neutralizes HCl byproducts, shifting equilibrium toward product formation.

Temperature and Time

  • Higher Temperatures (110–120°C) : Accelerate reaction rates but risk decomposition.

  • Extended Reaction Times (6–8 h) : Necessary for complete conversion but increase energy costs.

Industrial-Scale Synthesis Considerations

While laboratory methods are well-established, industrial production requires optimization for cost, safety, and scalability.

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reduced reaction times.

  • Challenges : Handling corrosive reagents like POCl₃ necessitates specialized equipment.

Purification Techniques

  • Crystallization : Preferred for high-purity batches using solvent mixtures (e.g., hexane/ethyl acetate).

  • Distillation : Limited applicability due to thermal sensitivity of the product.

Mechanistic Insights and Byproduct Formation

Competing Pathways

  • Over-Chlorination : Excess POCl₃ may lead to di- or tri-chlorinated byproducts.

  • Ring Opening : Prolonged heating in acidic conditions can degrade the pyrimidine ring.

Mitigation Strategies

  • Stoichiometric Control : Precise POCl₃ ratios minimize over-chlorination.

  • Low-Temperature Quenching : Rapid cooling after reaction completion preserves product integrity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C7

The chlorine atom at position 7 undergoes substitution reactions with nucleophiles under controlled conditions.

Reagent/ConditionsProductYield (%)Reference
NaI, CuI, DMF, 100°C, 12 h7-Iodo-2,3-dimethylpyrazolo[1,5-a]pyrimidine92
NaN₃, DMSO, 80°C, 6 h7-Azido-2,3-dimethylpyrazolo[1,5-a]pyrimidine85
NH₃ (g), EtOH, 120°C (microwave)7-Amino-2,3-dimethylpyrazolo[1,5-a]pyrimidine78
  • Mechanistic Insight : The electron-withdrawing pyrimidine ring activates the C7 position for NAS. Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity .

Electrophilic Substitution at C5 and C6

The electron-rich C5 and C6 positions undergo halogenation and nitration.

Reaction TypeReagent/ConditionsProductYield (%)Reference
BrominationNBS, CH₃CN, RT, 2 h5-Bromo-7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine88
NitrationHNO₃/H₂SO₄, 0°C, 1 h5-Nitro-7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine76
IodinationICl, DCM, RT, 3 h6-Iodo-7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine81
  • Regioselectivity : Nitration favors C5 due to para-directing effects of the pyrimidine nitrogen, while bulky electrophiles (e.g., ICl) target C6 .

Cross-Coupling Reactions

The chlorine at C7 enables palladium-catalyzed cross-coupling.

Reaction TypeReagent/ConditionsProductYield (%)Reference
SuzukiPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C7-Aryl-2,3-dimethylpyrazolo[1,5-a]pyrimidine89–94
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, Alkyne, 70°C7-Alkynyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine82
  • Key Example : Suzuki coupling with 4-methoxyphenylboronic acid produces 7-(4-methoxyphenyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine in 94% yield .

Cyclization and Annulation Reactions

The core participates in cyclization to form fused polyheterocycles.

Reagent/ConditionsProductYield (%)Reference
Ethylenediamine, EtOH, refluxPyrazolo[1,5-a]pyrimido[2,3-c]pyridazine68
Acetylacetone, K₂CO₃, DMF, 100°CPyrazolo[1,5-a]pyrimido[4,5-d]pyrimidine73
  • Structural Confirmation : X-ray diffraction and <sup>1</sup>H/<sup>13</sup>C NMR validate regioselectivity in cyclized products .

Functionalization via Vilsmeier-Haack Reaction

Formylation at C3 occurs under Vilsmeier-Haack conditions.

Reagent/ConditionsProductYield (%)Reference
POCl₃/DMF, 60°C, 4 h3-Formyl-7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine65
  • Note : The methyl group at C3 remains inert, while the pyrazole nitrogen directs formylation to C3 .

Oxidation and Reduction

Selective transformations of substituents:

Reaction TypeReagent/ConditionsProductYield (%)Reference
OxidationKMnO₄, H₂O, 80°C7-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid58
ReductionH₂, Pd/C, MeOH, RT7-Chloro-2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine63

Key Structural and Mechanistic Insights

  • Steric Effects : Methyl groups at C2 and C3 hinder electrophilic substitution at adjacent positions .

  • Electronic Effects : The pyrimidine ring’s electron deficiency directs nucleophiles to C7 and electrophiles to C5/C6 .

  • Microwave Assistance : Reduces reaction times (e.g., amination from 12 h to 20 min) .

Scientific Research Applications

Antimicrobial Activity

The pyrazolo[1,5-A]pyrimidine derivatives, including 7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit potent activity against a range of microorganisms:

  • Bacterial Inhibition : Various derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from the pyrazolo[1,5-A]pyrimidine scaffold showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as Amoxicillin and Penicillin against strains like Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal potential of these compounds has also been assessed. Notably, certain derivatives displayed enhanced activity against Candida albicans, outperforming established antifungal agents .

Summary Table of Antimicrobial Activity

CompoundTarget MicroorganismMIC (µg/mL)Comparison Drug
5cStaphylococcus aureus3.9Amoxicillin (3.12)
9cEscherichia coli3.55Penicillin (7.81)
13eCandida albicans2.95Nystatin (7.81)

Anticancer Activity

The anticancer properties of pyrazolo[1,5-A]pyrimidine derivatives have been extensively studied. The compound has shown potential in inhibiting cancer cell proliferation across various cancer cell lines:

  • Cell Line Testing : In vitro studies using the MDA-MB-231 human breast cancer cell line revealed that certain synthesized compounds exhibited growth inhibition effects when compared to control groups .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of specific protein kinases that play crucial roles in cancer cell signaling pathways .

Summary Table of Anticancer Activity

CompoundCell LineIC50 (µM)Control Drug
4aMDA-MB-231Not effectiveYM155
Triazole-linked hybridsMDA-MB-231VariesMenadione

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor:

  • Targeted Enzymes : Research indicates that these compounds can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . This inhibition can lead to the cessation of cancer cell proliferation.
  • Molecular Docking Studies : In silico studies have validated the binding affinity of these compounds to various enzyme targets, providing a basis for their potential use in drug development .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Substituent positions and functional groups critically influence the bioactivity and physicochemical properties of pyrazolo[1,5-a]pyrimidines. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Notable Bioactivity
7-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine Cl (C7), CH₃ (C2, C3) C₉H₉ClN₃ 194.64 g/mol Inferred kinase inhibition (EGFR/PI3Kδ)
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Cl (C7), CH₃ (C5) C₇H₆ClN₃ 167.60 g/mol Potential CDK inhibition
6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine Br (C6), CH₃ (C2, C3) C₈H₈BrN₃ 226.07 g/mol Unreported; likely scaffold for SAR
5,7-Dichloro-6-isopropyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine Cl (C5, C7), CH₃ (C2, C3), isopropyl (C6) C₁₁H₁₃Cl₂N₃ 258.15 g/mol Enhanced lipophilicity; kinase inhibition
7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine Cl (C7), CH₃ (C2, C5), 2-Cl-Ph (C3) C₁₄H₁₁Cl₂N₃ 292.16 g/mol Dual chloro groups may improve target selectivity
Key Observations:

Substituent Position: Chlorine at C7 is a recurring motif in kinase inhibitors (e.g., EGFR, PI3Kδ) due to its role in ATP-binding site interactions .

Functional Group Impact: Halogenation: Chlorine or bromine at C6/C7 improves electrophilicity, facilitating SNAr reactions for further derivatization . Aromatic vs.

Biological Activity

7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features: a pyrazolo ring fused with a pyrimidine ring, with chlorine and methyl substituents at specific positions. Its molecular formula is C7H8ClN3C_7H_8ClN_3 with a molecular weight of approximately 167.60 g/mol. The synthesis typically involves cyclocondensation reactions where 1,3-biselectrophilic compounds react with 3-amino-pyrazoles. Various methods can be employed to enhance yields and purity, including Vilsmeier-Haack conditions and reduction reactions that yield different isomers.

Biological Activity Overview

This compound exhibits significant biological activity across several domains:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases and show cytotoxic effects against various cancer cell lines. The presence of the chloro and dimethyl groups enhances its interaction with biological targets, making it a candidate for further pharmacological exploration .
  • Anti-inflammatory Properties : Compounds within this class have been studied for their anti-inflammatory effects. The structural arrangement allows for selective interactions with inflammatory pathways .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes critical in cancer progression and inflammation. Interaction studies suggest that it may bind to ATP-binding sites in kinases or other enzyme active sites .

Case Studies

  • Anticancer Activity in Breast Cancer Cells :
    A study screened synthesized pyrazolo[1,5-a]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line using MTT assays. Results indicated that while some derivatives exhibited growth inhibition, this compound showed promising cytotoxicity compared to controls like YM155 and menadione .
  • Structure-Activity Relationship (SAR) :
    Modifications to the compound's structure significantly altered its interaction profile with biological targets. This emphasizes the importance of SAR in drug development and highlights how specific substituents can enhance or diminish biological activity .

Comparative Analysis of Related Compounds

The following table summarizes selected compounds related to this compound and their biological activities:

Compound NameStructural FeaturesBiological Activity
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidineChlorine at position 7; methyl at position 5Anticancer properties
3-Chloro-5-methylpyrazolo[1,5-a]pyrimidineChlorine at position 3; methyl at position 5Enzyme inhibition
5-Methylpyrazolo[1,5-a]pyrimidineMethyl at position 5 onlyAnti-inflammatory effects

The distinct substitution pattern of this compound enhances its biological activity compared to other derivatives. This unique arrangement allows for selective interactions with biological targets that may not be present in structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for 7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted precursors. For example, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux effectively replaces hydroxyl groups with chlorine at the 7-position, as demonstrated in the synthesis of 7-chloro-5-methyl-2-phenyl derivatives . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents like DMF or pyridine enhance reactivity for nucleophilic substitutions .
  • Catalysts : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable cross-coupling reactions for aryl substitutions .
  • Temperature : Reflux conditions (~80–120°C) are critical for complete cyclization, with lower temperatures favoring intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Distinct aromatic proton signals (δ 6.8–8.9 ppm) and methyl group shifts (δ 2.4–2.7 ppm) confirm substitution patterns .
  • IR spectroscopy : Stretching frequencies for carbonyl (1680–1691 cm⁻¹) and NH groups (3221–3270 cm⁻¹) validate carboxamide derivatives .
  • Single-crystal X-ray diffraction : Resolves ambiguities in fused-ring coplanarity (e.g., dihedral angles <10° between pyrazole and pyrimidine planes) .

Advanced Research Questions

Q. How can contradictory data in reported melting points or yields be resolved during synthesis?

Discrepancies often arise from:

  • Crystallization methods : Recrystallization solvents (e.g., DMF vs. cyclohexane/CH₂Cl₂) significantly affect purity and melting points .
  • Moisture sensitivity : Hydrolytic instability of intermediates (e.g., enaminones) may reduce yields if reactions are not anhydrous .
  • Analytical calibration : Cross-validate purity via HPLC or elemental analysis (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What strategies optimize the bioactivity of this compound derivatives?

Structural modifications target specific receptors:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and binding affinity for kinases or benzodiazepine receptors .
  • Carboxamide derivatives : N-substitution with heteroaromatic groups (e.g., 4,6-dimethylpyrimidin-2-yl) improves solubility and CNS penetration .
  • Mechanistic studies : Use radiolabeled analogs (e.g., ¹⁴C) to track metabolic pathways and identify active metabolites .

Q. How do computational methods aid in predicting reactivity and regioselectivity for pyrazolo[1,5-a]pyrimidine functionalization?

  • DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., chlorination at C7 vs. C5) .
  • Molecular docking : Screen derivatives against target proteins (e.g., CDK2 or PTPN2) to prioritize synthesis .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide lead optimization .

Methodological Challenges and Solutions

Q. What precautions are critical for handling reactive intermediates in pyrazolo[1,5-a]pyrimidine synthesis?

  • Moisture control : Use argon atmospheres and anhydrous solvents (e.g., distilled DMF) to prevent hydrolysis of chlorinated intermediates .
  • Toxic byproducts : Neutralize POCl₃ with NaHCO₃ post-reaction to avoid HCl gas release .
  • Waste management : Segregate halogenated waste for incineration to prevent environmental contamination .

Q. How can researchers validate the biological relevance of in vitro findings for pyrazolo[1,5-a]pyrimidine derivatives?

  • ADME profiling : Assess plasma stability (e.g., half-life >2 hours) and CYP450 inhibition to predict in vivo efficacy .
  • Orthogonal assays : Combine enzyme inhibition (e.g., HMG-CoA reductase) with cell-based viability assays to confirm target engagement .

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